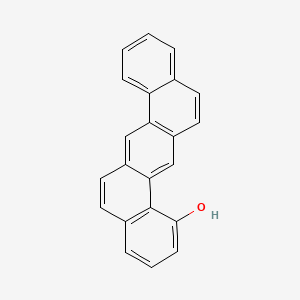

Dibenz(a,h)anthracen-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

4615-77-4 |

|---|---|

Molecular Formula |

C22H14O |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

naphtho[1,2-b]phenanthren-1-ol |

InChI |

InChI=1S/C22H14O/c23-21-7-3-5-15-9-11-17-12-19-16(13-20(17)22(15)21)10-8-14-4-1-2-6-18(14)19/h1-13,23H |

InChI Key |

SYQAGIAAIJMPQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=CC=C5)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Approaches to Dibenz(a,h)anthracen-1-ol Synthesis

The preparation of this compound and its isomers has been achieved through multi-step synthetic sequences, often involving the creation of key precursors that are then cyclized to form the pentacyclic system.

A notable method for the synthesis of all seven possible monohydroxy derivatives of dibenz[a,h]anthracene (B1670416), including the 1-phenol, involves the reductive cyclization of ortho-naphthoylnaphthoic acids. acs.orgepa.govacs.org This strategy, reported by Platt and Oesch in 1982, provides a systematic route to each isomer by starting with appropriately substituted naphthalene (B1677914) precursors. The key step is the cyclization and reduction of a keto-acid intermediate using hydroiodic acid and red phosphorus to yield the desired phenol (B47542). acs.orgepa.govacs.org The spectral properties (Mass, ¹H NMR, and UV) of the synthesized phenols are crucial for their identification. acs.orgepa.govacs.org

Another approach to hydroxylated dibenz[a,h]anthracenes involves a Diels-Alder reaction followed by reduction and demethylation. Muschik and colleagues described a procedure for synthesizing the 2-, 3-, and 4-hydroxy derivatives of dibenz[a,h]anthracene. researchgate.netacs.org This method utilizes a Diels-Alder reaction between an appropriate methoxyphenanthrene-1,4-dione and styrene (B11656) to construct the dibenz[a,h]anthracene-7,14-dione (B13740427) skeleton. researchgate.netacs.org Subsequent reduction of the dione (B5365651) and demethylation of the methoxy (B1213986) group affords the target phenols in good yields. researchgate.netacs.org While this specific report did not detail the synthesis of the 1-hydroxy isomer, the strategy of using substituted precursors in cycloaddition reactions is a valid and powerful tool for accessing specific isomers.

The general synthesis of the parent dibenz[a,h]anthracene core, which is the ultimate precursor for subsequent functionalization, has also been explored through various modern catalytic methods. These include the palladium-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives and gold-catalyzed double cyclization reactions, which offer efficient routes to the fused aromatic system. researchgate.net

Table 1: Synthetic Approaches to Hydroxydibenz[a,h]anthracenes

| Target Compound(s) | Key Synthetic Strategy | Precursors | Key Reagents | Reference(s) |

| Dibenz[a,h]anthracen-1-ol (and 6 other isomers) | Reductive cyclization | o-Naphthoylnaphthoic acids | Hydroiodic acid, red phosphorus | acs.orgepa.govacs.org |

| 2-, 3-, and 4-Hydroxydibenz[a,h]anthracene | Diels-Alder reaction, reduction, demethylation | Methoxyphenanthracene-1,4-diones, styrene | Not specified in abstract | researchgate.netacs.org |

| Dibenz[a,h]anthracene | Pd-catalyzed intramolecular double-cyclization | (Z,Z)-p-styrylstilbene derivatives | Palladium catalyst | researchgate.net |

| Dibenz[a,h]anthracene | AuCl-catalyzed double cyclization | Diethynylterphenyls | AuCl | researchgate.net |

The direct and controlled hydroxylation of the dibenz[a,h]anthracene (DBA) skeleton to produce this compound is a significant synthetic hurdle. However, studies on the metabolism of DBA have provided insights into pathways for its hydroxylation.

Metabolic studies have shown that liver microsomes can hydroxylate DBA at various positions to yield phenols and dihydrodiols. scispace.com Specifically, this compound has been identified as one of the phenolic metabolites formed during the microsomal metabolism of DBA. nih.gov The mechanism for the formation of these phenols is believed to proceed through the generation of arene oxides as intermediates. nih.gov These epoxides are unstable and can rearrange to the more stable phenolic form through aromatization. nih.gov

A 1981 study detailed the synthesis of the non-K-region dibenz[a,h]anthracene 1,2- and 3,4-oxides. rsc.org It was observed that the 1,2-oxide undergoes spontaneous aromatization in aqueous solution at neutral pH to yield a mixture of the 1- and 2-phenols. rsc.org This process mimics the metabolic pathway and represents a biomimetic approach to the synthesis of these phenols, including this compound, from the parent hydrocarbon via an epoxide intermediate. While this method provides a route to the desired compound, controlling the regioselectivity of the epoxide rearrangement to favor a single isomer remains a challenge.

The enzymatic hydroxylation by cytochrome P-450 dependent monooxygenases attacks the 1,2-, 3,4-, and 5,6-positions of the DBA molecule. nih.gov The formation of phenols, including the 1-phenol, is a result of the aromatization of the initially formed arene oxides, rather than a direct hydroxylation event. nih.gov

Synthesis of Analogs and Structurally Related Dibenz(a,h)anthracene Derivatives

The synthesis of analogs and structurally related derivatives of dibenz[a,h]anthracene is crucial for structure-activity relationship studies and for developing materials with tailored properties. Research has produced a variety of substituted dibenz[a,h]anthracenes.

The synthetic methodologies described for this compound have also been applied to generate its other isomers. The reductive cyclization of o-naphthoylnaphthoic acids successfully yielded all seven possible phenols of dibenz[a,h]anthracene. acs.orgepa.govacs.org Similarly, the Diels-Alder approach was used to obtain the 2-, 3-, and 4-hydroxy derivatives. researchgate.netacs.org

Beyond phenols, other functionalized derivatives have been prepared. A straightforward method for the synthesis of two dibenzo[a,h]anthracene-5,6,12,13-diquinone building blocks has been reported. zenodo.org These diquinones serve as useful precursors for nitrogenated PAHs. zenodo.org The synthesis of diiodo- and dimethoxy-dibenz[a,h]anthracenes has also been accomplished, often through multi-step sequences involving modern cross-coupling and cyclization reactions. researchgate.net For instance, 6,13-diiododibenzo[a,h]anthracene can be synthesized via an AuCl-catalyzed double cyclization. researchgate.net

Furthermore, synthetic efforts have extended to the isomeric dibenz[a,j]anthracene (B1218775) system. A simple procedure for the synthesis of 1-, 2-, 3-, and 4-hydroxydibenz[a,j]anthracenes has been developed, employing a similar Diels-Alder strategy as used for the dibenz[a,h]anthracene analogs. researchgate.netacs.org

Table 2: Examples of Synthesized Dibenz[a,h]anthracene Derivatives and Analogs

| Derivative/Analog | Synthetic Method | Precursor(s) | Reference(s) |

| Isomeric Phenols of Dibenz[a,h]anthracene | Reductive cyclization | o-Naphthoylnaphthoic acids | acs.orgepa.govacs.org |

| 2-, 3-, 4-Hydroxydibenz[a,h]anthracene | Diels-Alder, reduction, demethylation | Methoxyphenanthrene-1,4-diones | researchgate.netacs.org |

| Dibenzo[a,h]anthracene-5,6,12,13-diquinone | Oxidation of K-regions | Dibenzo[a,h]anthracene | zenodo.org |

| 6,13-Diiododibenzo[a,h]anthracene | AuCl-catalyzed double cyclization | Diethynylterphenyl derivative | researchgate.net |

| 1-, 2-, 3-, 4-Hydroxydibenz[a,j]anthracene | Diels-Alder, reduction, demethylation | Methoxyphenanthracene-1,4-diones | researchgate.netacs.org |

Metabolism and Biotransformation Pathways

Enzymatic Hydroxylation and Phenol (B47542) Formation

The initial and rate-limiting step in the metabolism of DBA is its oxidation by cytochrome P450 monooxygenases. This enzymatic action introduces oxygen into the aromatic structure, leading to the formation of unstable arene oxide intermediates which can then be converted into phenols and dihydrodiols. nih.gov

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like DBA is principally catalyzed by cytochrome P450 enzymes, with isoforms from the CYP1 family (CYP1A1, CYP1A2, and CYP1B1) playing a critical role. nih.govnih.govpreprints.org Studies using human liver microsomes have demonstrated that the metabolic patterns of DBA are similar to those produced by CYP1A2. iarc.fr Furthermore, research with cDNA-expressed human P450s has confirmed their ability to metabolize DBA. nih.govjst.go.jp Specifically, recombinant human liver CYPs can metabolize DBA into its various metabolites, and other isoforms like CYP2C9 have also been identified as capable of metabolizing this compound. gbcbiotech.comiarc.fr These enzymes initiate the metabolic process by attacking different positions on the DBA molecule, leading to a variety of hydroxylated products. nih.gov DBA itself can also influence the activity of these enzymes, acting as a selective inhibitor of P450 1B1. nih.gov

The enzymatic hydroxylation of DBA is both regio- and stereoselective. nih.govnih.gov In vitro studies with liver microsomes from Sprague-Dawley rats pretreated with Aroclor 1254 have shown that the metabolic attack by CYP-dependent monooxygenases occurs predominantly at the 1,2-, 3,4-, and 5,6-positions of the DBA molecule, in a ratio of approximately 1.7:1.9:1.0, respectively. nih.gov

This process yields a range of phenolic metabolites. It is suggested that these phenols, including Dibenz(a,h)anthracen-1-ol, are not formed through direct hydroxylation but rather through the spontaneous aromatization of the initially formed arene oxide intermediates. nih.gov Among the various possible phenols, the 2-, 4-, and 5-phenols have been identified as the predominant ones formed during microsomal metabolism. nih.gov

| Metabolite | Position of Hydroxyl Group | Notes |

|---|---|---|

| This compound | 1 | Identified as a microsomal metabolite. |

| Dibenz(a,h)anthracen-2-ol | 2 | Considered a predominant phenol. |

| Dibenz(a,h)anthracen-3-ol | 3 | Identified as a microsomal metabolite. |

| Dibenz(a,h)anthracen-4-ol | 4 | Considered a predominant phenol. |

| Dibenz(a,h)anthracen-5-ol | 5 | Considered a predominant phenol. |

| Dibenz(a,h)anthracen-6-ol | 6 | Identified as a microsomal metabolite. |

Dihydrodiol and Diol Epoxide Formation in Dibenz(a,h)anthracene Metabolism

Following the initial P450-mediated oxidation, the arene oxide intermediates are further metabolized. A major pathway involves enzymatic hydration by epoxide hydrolase to form trans-dihydrodiols. nih.gov These dihydrodiols are key intermediates that can undergo a second round of oxidation by CYP enzymes to form highly reactive diol epoxides. researchgate.netontosight.ai

The metabolism of DBA by rat liver microsomes results in the formation of three primary trans-dihydrodiols. nih.govnih.gov The most abundant of these is the trans-3,4-dihydrodiol, which constitutes over 22% of the total metabolic conversion. nih.gov The trans-1,2-dihydrodiol is the second most common, accounting for 11-16%, while the trans-5,6-dihydrodiol is a minor product at approximately 2%. nih.gov

| Metabolite | Relative Percentage of Total Metabolic Conversion |

|---|---|

| trans-3,4-dihydro-3,4-dihydroxydibenz(a,h)anthracene | >22% |

| trans-1,2-dihydro-1,2-dihydroxydibenz(a,h)anthracene | 11-16% |

| trans-5,6-dihydro-5,6-dihydroxydibenz(a,h)anthracene | ~2% |

The enzymatic reactions involved in DBA metabolism exhibit a high degree of stereoselectivity. nih.govnih.gov The formation of trans-dihydrodiols from arene oxide intermediates is catalyzed by microsomal epoxide hydrolase, which results in enantiomerically enriched mixtures. nih.gov For all three major dihydrodiols, the (R,R)-enantiomer is predominantly formed. nih.govnih.gov This stereoselectivity has significant implications for the subsequent biological activity of the metabolites, as different enantiomers can have markedly different properties. nih.gov

| Dihydrodiol Metabolite | Predominant Enantiomer | Enantiomeric Excess (% ee) |

|---|---|---|

| trans-1,2-dihydrodiol | (1R,2R) | 84-85% |

| trans-3,4-dihydrodiol | (3R,4R) | 71-79% |

| trans-5,6-dihydrodiol | (5R,6R) | 96-98% |

Conjugation Reactions and Excretion Pathways

To facilitate elimination from the body, the Phase I metabolites of DBA, such as phenols and dihydrodiols, undergo Phase II conjugation reactions. iarc.frannzool.net These reactions increase the water solubility of the metabolites, preparing them for excretion. The primary conjugation pathways for PAHs involve the attachment of endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866). iarc.fr

In the case of DBA, phenolic metabolites have been shown to undergo glucuronidation, a reaction mediated by UDP-glucuronosyltransferases (UGTs). iarc.fr Glutathione conjugation has also been identified as a key detoxification route. Studies have detected the formation of S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione from DBA metabolism. portlandpress.com More recent research in aquatic species has detailed the involvement of the mercapturic acid pathway, identifying DBA metabolites conjugated with glutathione (GSH), cysteinylglycine, and cysteine. acs.org These polar, water-soluble conjugates are then primarily excreted from the body in the feces via biliary excretion and in the urine. iarc.fr

Molecular Mechanisms of Biological Interaction

Aryl Hydrocarbon Receptor (AhR) Activation and Ligand Binding

The primary mechanism through which many PAHs, including Dibenz(a,h)anthracene, exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov AhR is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins such as heat shock protein 90 (hsp90), X-associated protein 2 (XAP2), and p23. escholarship.orgmedicinacomplementar.com.br

The process of activation begins when a lipophilic ligand like a PAH diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) within the PAS-B region of the AhR protein. escholarship.orgmedicinacomplementar.com.br This binding event triggers a conformational change in the receptor complex, leading to the exposure of a nuclear localization sequence. escholarship.org The ligand-bound AhR complex then translocates from the cytoplasm into the nucleus. medicinacomplementar.com.brnih.gov Inside the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govfrontiersin.org This newly formed AhR-ARNT complex is the transcriptionally active form, which can then bind to specific DNA recognition sites. nih.gov

Dibenz(a,h)anthracene (DBA), the parent compound of Dibenz(a,h)anthracen-1-ol, is a known AhR agonist. nih.gov Studies using in vitro reporter gene assays, such as the chemical-activated luciferase expression (CALUX) assay, have demonstrated that DBA can induce marked AhR activity in a concentration-dependent manner. nih.govnih.gov In fact, DBA is considered one of the more potent PAH inducers of AhR, with an induction equivalency factor (IEF) orders of magnitude higher than many other PAHs, though still lower than the prototypical ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov The specific interactions within the AhR LBD are critical for determining the functional activity of the receptor, and different ligands can modulate its function in distinct ways. nih.gov While data for this compound is not available, the presence of a hydroxyl group is known to influence the binding affinity of anthracene-based molecules to proteins, suggesting its interaction with the AhR LBD may differ from that of the parent DBA. researchgate.net

Interaction with Cellular Signaling Pathways

Activation of the AhR is not an isolated event; it initiates crosstalk with various other cellular signaling pathways. The metabolic activation of PAHs produces cellular stress, which in turn can activate mitogen-activated protein kinase (MAPK) pathways and the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com The Nrf2 protein dimerizes with Maf oncoproteins to bind to antioxidant/electrophilic response elements, which control the expression of many phase I/II and other cellular defense enzymes. nih.gov This suggests that cellular stress may be regulated independently of the direct xenobiotic metabolizing enzymes controlled by AhR. nih.gov

Furthermore, research on the parent compound Dibenz(a,h)anthracene shows that its activity can lead to the activation of DNA damage response pathways. medchemexpress.com The formation of DNA adducts by reactive metabolites of DBA can induce cell cycle arrest and apoptosis through both p53-dependent and p53-independent mechanisms. medchemexpress.com This highlights a critical interaction between the metabolic consequences of AhR activation and the fundamental cellular processes that govern cell fate.

Modulation of Gene Expression and Enzyme Induction

The ultimate downstream effect of AhR activation is the modulation of a battery of target genes. nih.gov The activated AhR-ARNT heterodimer functions as a transcription factor, binding with high affinity to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. nih.govfrontiersin.org

This binding event stimulates the transcription of adjacent genes, most notably those encoding for drug-metabolizing enzymes. nih.gov The primary examples are members of the Cytochrome P450 family, particularly CYP1A1 and CYP1B1. frontiersin.org The induction of these enzymes is a classic response to exposure to AhR agonists like Dibenz(a,h)anthracene. nih.gov This enzymatic induction is part of a metabolic feedback loop; the enzymes produced are responsible for metabolizing the very PAHs that induced them, often converting them into more reactive intermediates such as epoxides and dihydrodiols. nih.govnih.gov These metabolites are often the ultimate carcinogenic species. nih.gov

Besides the CYP1 family, another key target gene is the AhR Repressor (AHRR), which functions in a negative feedback loop to modulate AhR activity. frontiersin.org The induction of AHRR by the AhR-ARNT complex leads to the suppression of subsequent AhR signaling. frontiersin.org

The potency of Dibenz(a,h)anthracene in inducing AhR-mediated gene expression has been quantified relative to other PAHs and the reference compound TCDD.

| Compound | Exposure Time | AhR-Inducing Potency (IEF relative to TCDD) |

| Dibenzo(a,h)anthracene | 24h | ~ 0.001 |

| Benzo(k)fluoranthene | 24h | ~ 0.001 |

| Indeno(1,2,3-cd)pyrene | 24h | ~ 0.0001 |

| Benzo(a)pyrene | 24h | ~ 0.0001 |

| Data derived from a study using the H4IIE-luc reporter gene assay. The Induction Equivalency Factor (IEF) is the concentration of TCDD divided by the concentration of the test compound that causes the same level of induction (EC50). nih.gov |

It is important to note that a shorter 6-hour exposure to PAHs like Dibenz(a,h)anthracene can result in significantly higher apparent AhR-mediated activity, likely due to the high rate of PAH metabolism by the very enzymes they induce. nih.gov

Mechanistic Genotoxicity and Carcinogenesis Research

DNA Adduct Formation and Repair Mechanisms

The initiation of cancer by chemical carcinogens like DBA is widely believed to involve the formation of covalent bonds between the chemical and DNA, creating what are known as DNA adducts. iarc.frontosight.ai These adducts are a critical form of DNA damage that can lead to mutations if not properly repaired. nih.gov

The metabolic activation of Dibenz(a,h)anthracene proceeds through several key steps to produce the ultimate DNA-binding species. DBA is first metabolized to various dihydrodiols, with trans-3,4-dihydroxy-3,4-dihydro-dibenz(a,h)anthracene (DBA-3,4-diol) being a principal and highly tumorigenic metabolite. oup.comnih.gov This bay-region dihydrodiol is a crucial precursor to the ultimate carcinogen, the DBA-3,4-diol-1,2-epoxide. researchgate.netoup.com

This diol epoxide is highly reactive and readily forms covalent adducts with DNA. ontosight.ai Studies using ³²P-postlabelling have identified multiple DNA adducts in cells treated with DBA and its metabolites. nih.gov In mouse liver DNA incubated with metabolically active systems, DBA formed up to 14 distinct adducts, with the same pattern observed when using DBA-3,4-diol as the starting compound. iarc.fr These adducts primarily involve the binding of the diol epoxide to the exocyclic amino groups of purine (B94841) bases, namely deoxyguanosine and deoxyadenosine. iarc.frnih.gov Both syn- and anti-diastereomers of the diol epoxide are known to form adducts with DNA. iarc.fr

Further research has uncovered a more complex activation pathway in mouse skin, where DBA-3,4-diol can be further metabolized to a 3,4,10,11-bis-diol. nih.govaacrjournals.org This intermediate is then activated to a bis-diol-epoxide, which forms a major, highly polar DNA adduct. nih.govoup.com This pathway may represent the primary route of DBA activation in certain tissues. nih.govaacrjournals.org

| Metabolite | Role in Adduct Formation | Resulting Adduct Type |

| Dibenz(a,h)anthracene (DBA) | Parent compound, requires metabolic activation. inchem.org | Precursor to all adducts. |

| DBA-3,4-diol | Principal dihydrodiol metabolite, precursor to the bay-region diol epoxide. oup.comnih.gov | Forms a pattern of adducts identical to the parent compound. iarc.fr |

| DBA-3,4-diol-1,2-epoxide | The putative "ultimate carcinogen," highly reactive. researchgate.net | Covalently binds to deoxyguanosine and deoxyadenosine. iarc.frnih.gov |

| DBA-3,4,10,11-bis-diol | Intermediate in an alternative pathway. nih.gov | Precursor to bis-diol-epoxide adducts. aacrjournals.org |

| Bis-diol-epoxide | Ultimate carcinogen in the bis-diol pathway. nih.gov | Forms a major, highly polar DNA adduct. oup.com |

The formation of bulky DBA-DNA adducts significantly compromises the structural integrity of the DNA double helix. ontosight.ai These lesions can physically obstruct the machinery of DNA replication and transcription. ontosight.aiepa.gov When a DNA polymerase encounters an adduct, it may stall, potentially leading to the collapse of the replication fork and the formation of DNA single-strand breaks. nih.govepa.gov

Alternatively, specialized translesion synthesis (TLS) polymerases may bypass the lesion, but these polymerases are often error-prone and can insert an incorrect base opposite the adducted nucleotide. nih.gov This failure to accurately replicate the genetic code is a primary source of the point mutations and frameshift mutations characteristic of PAH-induced carcinogenesis. wikipedia.org The cellular response to this damage includes the activation of DNA repair pathways and cell cycle checkpoints. medchemexpress.commedchemexpress.com If the damage is too extensive to be repaired, the cell may be directed towards apoptosis, or programmed cell death. medchemexpress.commedchemexpress.com

Mutagenic Potency and Specificity

The ability of Dibenz(a,h)anthracene and its metabolites to form DNA adducts directly correlates with their mutagenic potential. A mutagen is a chemical agent that changes the genetic material of an organism, and this property is a hallmark of most carcinogens. wikipedia.orgwikipedia.org

The Ames test is a widely used short-term assay that assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of the bacterium Salmonella typhimurium. wikipedia.orgevotec.com Dibenz(a,h)anthracene consistently tests positive for mutagenicity in the Ames test, but only in the presence of an external metabolic activation system, such as a rat liver S9 fraction. iarc.frinchem.orglookchem.com This confirms that the parent hydrocarbon is a pro-mutagen that must be converted to its active form to exert its mutagenic effects. inchem.org

Different metabolites of DBA exhibit varying levels of mutagenic potency. Studies on the four enantiopure bay-region 3,4-diol-1,2-epoxide isomers revealed that the isomer with (1S,2R,3S,4R) absolute configuration displayed the highest mutagenic activity in S. typhimurium strains TA98 and TA100. researchgate.net This highlights the high degree of stereoselectivity in the mutagenic action of these ultimate metabolites.

| Assay System | Compound/Metabolite | Metabolic Activation (S9) | Result |

| S. typhimurium (Ames Test) | Dibenz(a,h)anthracene | Required | Positive iarc.frinchem.org |

| S. typhimurium TA98, TA100 | (-)-diol epoxide-1 | Not required | Highest mutagenic activity among isomers researchgate.net |

| S. typhimurium TA98, TA100 | (+)-diol epoxide-2 | Not required | Mutagenic researchgate.net |

DBA and its derivatives are also mutagenic in cultured mammalian cells. inchem.org Similar to bacterial assays, metabolic activation is required for the parent hydrocarbon to induce mutations. nih.gov In Chinese hamster V79 cells, DBA is mutagenic, and its bay-region diol epoxide with (1R,2S,3S,4R) absolute configuration, known as (+)-diol epoxide 2, was found to be the most potent mutagenic isomer. researchgate.net Interestingly, in one study using Chinese hamster cells, a phenol (B47542) derivative of DBA was reported to be more mutagenic than its corresponding K-region epoxide, indicating that phenolic metabolites can contribute to mutagenicity. nih.gov

Beyond gene mutations, DBA can induce larger-scale genetic damage. It has been shown to cause both sister chromatid exchanges and chromosomal aberrations in mammalian cells, both in vitro and in vivo. inchem.orgca.gov Chromosomal aberrations are changes that affect the structure or number of chromosomes and are a significant contributor to genomic instability and cancer development. While specific data for DBA is limited, studies on the related PAH 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) show it induces nonrandom chromosomal breaks in rat bone marrow cells, with certain chromosomes being more susceptible. nih.gov

Environmental Occurrence, Fate, and Transformation Mechanisms

Sources and Environmental Distribution Patterns

Dibenz(a,h)anthracene, a high molecular weight polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings, is not produced commercially for purposes other than research. tpsgc-pwgsc.gc.caregenesis.com Its presence in the environment is primarily the result of incomplete combustion of organic materials. wikipedia.orgontosight.aica.gov

Key anthropogenic sources include:

Industrial emissions from coke oven operations, coal tar distillation, and aluminum smelters. tpsgc-pwgsc.gc.cawikipedia.org

Exhaust from gasoline and diesel engines. ca.govnih.gov

Smoke from tobacco and marijuana. wikipedia.orginchem.org

High-temperature cooking processes such as grilling and smoking meats. regenesis.comwikipedia.org

Burning of wood and refuse. tpsgc-pwgsc.gc.cajuniperpublishers.com

Natural sources, such as forest fires and volcanic eruptions, also contribute to the environmental load of Dibenz(a,h)anthracene. juniperpublishers.comiopan.gda.pl

Due to its low water solubility and low volatility, Dibenz(a,h)anthracene is predominantly found in solid form, often bound to particulate matter in the air, soil, and sediment. tpsgc-pwgsc.gc.cawikipedia.org Its strong adsorption to organic matter leads to its persistence in soil and sediment, where it can remain for extended periods. tpsgc-pwgsc.gc.ca This compound has been detected in various environmental matrices, including air, water, soil, sediment, and even in food products and aquatic organisms. tpsgc-pwgsc.gc.cainchem.orgjuniperpublishers.comnih.gov In aquatic environments, it tends to deposit on the bottom and dissolve very slowly. tpsgc-pwgsc.gc.ca

Dibenz(a,h)anthracen-1-ol is not reported as a primary environmental contaminant. Its occurrence is expected to be a result of the metabolic transformation of its parent compound, Dibenz(a,h)anthracene, by organisms. iarc.frnih.gov Studies on rat liver microsomes have demonstrated the formation of various hydroxylated metabolites (phenols) of Dibenz(a,h)anthracene, including 1-hydroxydibenz(a,h)anthracene (this compound). iarc.fr Therefore, the environmental presence of this compound is likely localized to areas where the parent compound is undergoing biological degradation.

Table 1: Environmental Occurrence of Dibenz(a,h)anthracene

| Environmental Compartment | Detection Status |

|---|---|

| Air | Detected bound to particulate matter tpsgc-pwgsc.gc.cawikipedia.orginchem.org |

| Water | Detected in surface and drinking water tpsgc-pwgsc.gc.cainchem.orgiopan.gda.pl |

| Soil | Detected, with strong adsorption to organic matter tpsgc-pwgsc.gc.cachemicalbook.com |

| Sediment | Detected, acts as a long-term sink tpsgc-pwgsc.gc.caiopan.gda.plcwejournal.org |

Photodegradation Mechanisms and Environmental Half-Lives

Dibenz(a,h)anthracene absorbs sunlight, making it susceptible to direct photolysis, which is a significant degradation process in the environment. nih.gov The rate of photodegradation is influenced by the medium in which the compound is present. For instance, the photodegradation is more pronounced when adsorbed on silica (B1680970) and alumina (B75360) surfaces compared to cellulose. nih.gov

The estimated atmospheric half-life of vapor-phase Dibenz(a,h)anthracene due to reaction with photochemically-produced hydroxyl radicals is approximately 7.7 hours. nih.gov In solution, its persistence varies; one study showed that 54% of Dibenz(a,h)anthracene in a heptane (B126788) solution remained after one month of sunlight exposure. nih.gov The photolysis of this compound when sorbed to spruce needles was found to have a half-life of 15 hours under sunlight. nih.gov

Specific data on the photodegradation mechanisms and environmental half-life of This compound are not available in the reviewed literature. However, hydroxylated PAHs are generally more susceptible to photodegradation than their parent compounds.

Table 2: Environmental Half-Life of Dibenz(a,h)anthracene

| Condition | Half-Life | Reference |

|---|---|---|

| Vapor-phase reaction with hydroxyl radicals | ~7.7 hours | nih.gov |

| Adsorbed on spruce needles (sunlight) | 15 hours | nih.gov |

| Coated on TLC plates (simulated sunlight) | 9.60 hours | nih.gov |

Microbial Biodegradation Pathways and Bioremediation Potential

The microbial biodegradation of high molecular weight PAHs like Dibenz(a,h)anthracene is generally a slow process. psu.edu However, various microorganisms, including bacteria and fungi, have been shown to degrade it. nih.govnih.gov The bioremediation of environments contaminated with this compound is an area of active research. nih.gov

Identification of Microbial Species Involved in Degradation

While many microorganisms can degrade simpler PAHs, fewer are capable of breaking down the complex five-ring structure of Dibenz(a,h)anthracene. psu.edu Some identified species and consortia include:

Bacteria: Indigenous aerobic heterotrophic bacteria and cyanobacteria isolated from crude oil-contaminated sites have demonstrated the ability to degrade Dibenz(a,h)anthracene. researchgate.net In one study, these microorganisms reduced the concentration of the compound to below detection limits within 56 days. researchgate.net Genera such as Sphingomonas and Burkholderia have been noted for their ability to degrade other high molecular weight PAHs and may play a role in the degradation of Dibenz(a,h)anthracene. chemicalbook.comnih.gov

Fungi: Certain fungal species, particularly white-rot fungi, are known to co-metabolize complex PAHs. nih.gov For example, Stropharia coronilla has shown the capacity to degrade up to 84% of Dibenz(a,h)anthracene. nih.gov Fungal degradation often involves the initial oxidation of the PAH, making it more available for bacterial breakdown in co-cultures. oup.com

There is no specific information in the search results identifying microbial species that degrade This compound . It is likely that this compound would be an intermediate in the degradation pathways of the parent compound by the microorganisms listed above.

Enzymatic Processes in Polycyclic Aromatic Hydrocarbon Cleavage

The enzymatic breakdown of PAHs by microorganisms is a critical step in their bioremediation. In mammals, the metabolic activation of Dibenz(a,h)anthracene is initiated by cytochrome P450 (CYP) enzymes, which are mixed-function oxidases. nih.govepa.gov These enzymes introduce oxygen atoms into the PAH ring, forming epoxides, which can then be converted to dihydrodiols and phenols (hydroxylated derivatives) like This compound . iarc.frnih.gov Specifically, human CYP enzymes 1A2 and 2C9 are highly active in metabolizing Dibenz(a,h)anthracene. nih.gov

In microbial degradation:

Bacterial Dioxygenases: Aerobic bacteria typically initiate PAH degradation by incorporating two oxygen atoms into the aromatic ring using dioxygenase enzymes. This forms a cis-dihydrodiol, which is then further metabolized. oup.com

Fungal Monooxygenases and Peroxidases: Fungi, particularly white-rot fungi, utilize extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase and manganese peroxidase, as well as intracellular cytochrome P450 monooxygenases, to oxidize PAHs. researchgate.net These enzymes are less specific than bacterial dioxygenases and can attack a wider range of complex PAHs. nih.gov The initial products are often hydroxylated derivatives.

The cleavage of the aromatic rings of This compound would likely follow the established pathways for hydroxylated PAHs, proceeding through further oxidation and ring-opening reactions catalyzed by enzymes like catechol dioxygenases, ultimately leading to intermediates that can enter central metabolic cycles.

Sorption and Transport Dynamics in Environmental Matrices

Due to its hydrophobic nature and low water solubility, Dibenz(a,h)anthracene exhibits strong sorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca This property significantly limits its mobility and transport in the environment. tpsgc-pwgsc.gc.cachemicalbook.com Its high Koc values (ranging from 5.7x10^5 to 4.8x10^7) indicate that it is expected to be immobile in soil. nih.gov Volatilization from soil or water surfaces is not considered a significant transport pathway. tpsgc-pwgsc.gc.cachemicalbook.com The primary mode of transport is through the movement of contaminated soil particles and sediments. tpsgc-pwgsc.gc.ca

There is no specific information available regarding the sorption and transport dynamics of This compound . However, as a hydroxylated derivative, it is expected to be more water-soluble and less hydrophobic than its parent compound. This would result in weaker sorption to soil and sediment and potentially greater mobility in aqueous environments.

Advanced Analytical Methodologies for Research

Chromatographic Separation Techniques (e.g., GC-MS, HPLC-FLD)

Chromatographic methods are fundamental for the separation of Dibenz(a,h)anthracen-1-ol from complex mixtures, such as environmental samples or metabolic incubations. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are two of the most powerful and commonly utilized techniques.

Gas chromatography is well-suited for the analysis of semi-volatile compounds, including hydroxylated PAHs. restek.com The separation is typically achieved on a capillary column, such as an Rxi-SVOCms, which is designed to resolve complex isomeric mixtures. restek.com Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.

High-performance liquid chromatography is another cornerstone technique, particularly for the analysis of PAH metabolites. nih.gov HPLC is often coupled with a fluorescence detector (FLD) because many PAHs and their derivatives are naturally fluorescent, which allows for highly sensitive and selective detection. acs.org The separation of different isomers is a key challenge that can be addressed by optimizing the stationary and mobile phases.

Optimization for this compound and Metabolite Profiling

The analysis of this compound is often part of a broader metabolite profiling effort to understand the biotransformation of its parent compound, Dibenz(a,h)anthracene. nih.govnih.gov Incubation of Dibenz(a,h)anthracene with liver microsomes from rats has been shown to produce a range of metabolites, including the 1-, 2-, 3-, 4-, 5-, and 6-phenol isomers. nih.gov

The optimization of chromatographic methods is crucial for the successful separation and quantification of these closely related isomers. For HPLC, reversed-phase columns are commonly employed with a mobile phase gradient of acetonitrile (B52724) and water to elute the compounds based on their polarity. The addition of the hydroxyl group in this compound increases its polarity compared to the parent PAH, leading to shorter retention times.

Metabolite profiling studies have successfully used HPLC to separate various phenolic and dihydrodiol metabolites of Dibenz(a,h)anthracene. nih.gov While these studies confirm the formation of this compound, detailed retention time data for this specific isomer is often embedded within the larger dataset of all metabolites.

Table 1: Illustrative Chromatographic Parameters for PAH Metabolite Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-FLD) |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Reversed-phase C18 column |

| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water gradient |

| Detector | Mass Spectrometer (Electron Ionization) | Fluorescence Detector |

| Typical Analytes | Parent PAHs and their hydroxylated metabolites | Dihydrodiols, phenols, and other polar metabolites |

This table presents typical parameters for the analysis of PAH metabolites. Specific conditions for this compound would require optimization.

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of this compound. Its ability to determine the accurate mass of a molecule with high precision allows for the confident determination of the elemental composition. This is particularly valuable when distinguishing between isomers or from other compounds with the same nominal mass.

When coupled with gas chromatography (GC-HRMS), it provides an exceptionally powerful tool for the identification of trace levels of hydroxylated PAHs in complex matrices. The high resolving power helps to eliminate interferences that might be present in low-resolution mass spectrometry.

In the context of metabolite profiling, HRMS can be used to identify unknown metabolites by providing their exact mass, from which a chemical formula can be deduced. While specific HRMS data for this compound is not widely published, the technique is a key component of modern analytical workflows for PAH metabolites.

Table 2: Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Mass Fragments (m/z) |

| Dibenz(a,h)anthracene | C₂₂H₁₄ | 278.1096 | 278, 276, 139 |

| This compound | C₂₂H₁₄O | 294.1045 | 294, 265, 239 (Expected) |

Data for Dibenz(a,h)anthracene is from NIST databases. nist.govnih.gov The data for this compound is theoretical and based on its chemical structure; specific fragmentation patterns would require experimental confirmation.

Spectroscopic Characterization (e.g., NMR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the chemical structure and electronic properties of the compound.

While the synthesis of various monohydroxy derivatives of Dibenz(a,h)anthracene has been reported, the detailed spectroscopic data is not always readily available. researchgate.net However, based on the known spectra of the parent compound and general principles of spectroscopy, the expected characteristics for this compound can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of a molecule. For this compound, the introduction of a hydroxyl group would cause a significant change in the chemical shifts of the nearby protons and carbons compared to the parent Dibenz(a,h)anthracene. The proton of the hydroxyl group would appear as a distinct signal, and the aromatic protons on the same ring would experience shifts due to the electron-donating nature of the -OH group. While full NMR assignments for this compound are not published, ¹H NMR data for the parent compound shows a complex aromatic region. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the aromatic system. The UV-Vis spectrum of Dibenz(a,h)anthracene exhibits several absorption maxima. nih.gov The addition of a hydroxyl group to form this compound is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system by the lone pairs of electrons on the oxygen atom. Studies on the metabolism of Dibenz(a,h)anthracene have used UV absorption spectra to help identify the phenolic metabolites formed. nih.gov

Table 3: Spectroscopic Data for Dibenz(a,h)anthracene (Parent Compound)

| Technique | Solvent | Key Spectral Features |

| ¹H NMR | CDCl₃ | Complex multiplets in the aromatic region (δ 7.6-9.2 ppm) |

| UV-Vis | Benzene (B151609) | λmax at 290, 300, 373, 385, 395 nm |

Data is for the parent compound, Dibenz(a,h)anthracene, and serves as a reference. nih.govchemicalbook.com The spectrum of this compound would show characteristic differences due to the hydroxyl group.

Computational Chemistry and Molecular Modeling Studies

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, SAR models are crucial for predicting toxicity and carcinogenicity based on molecular features.

The biological activity of Dibenz(a,h)anthracen-1-ol is intrinsically linked to its molecular structure. The position of the hydroxyl group on the five-ring aromatic system significantly influences its electronic properties, lipophilicity, and steric hindrance, which in turn dictate its interaction with biological macromolecules. SAR studies for hydroxylated PAHs aim to identify the key molecular descriptors that correlate with their activity. These descriptors can be categorized as electronic (e.g., HOMO-LUMO energy gap, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net

In the context of this compound, SAR models can be developed to predict its potential to bind to receptors such as the aryl hydrocarbon receptor (AhR) or its propensity to be metabolized into more reactive species. The predictive power of these models relies on the quality and diversity of the dataset used for their training and validation. mdpi.comscirp.org

Table 1: Key Molecular Descriptors in SAR Modeling of this compound

| Descriptor Class | Specific Descriptor | Significance for Activity Prediction |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons (oxidation potential). |

| LUMO Energy | Relates to the molecule's ability to accept electrons (reduction potential). | |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | |

| Dipole Moment | Influences solubility and binding orientation in polar environments. | |

| Topological | Molecular Connectivity Indices | Describe the degree of branching and complexity of the molecular structure. |

| Wiener Index | Relates to the overall shape and size of the molecule. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and bioavailability. |

| Molar Refractivity | Relates to molecular volume and polarizability. |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods for studying the interaction between a small molecule (ligand) and a biological macromolecule (receptor). ijsrtjournal.com These techniques can predict the binding affinity, orientation, and conformational changes that occur upon binding.

For this compound, molecular docking studies can be employed to investigate its potential interactions with various protein targets. A primary target for many PAHs is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in metabolism. Docking simulations can elucidate the specific binding mode of this compound within the AhR ligand-binding pocket, identifying key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, and pi-stacking. biointerfaceresearch.comresearchgate.net

Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time. rsc.org These simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. For instance, an MD simulation could show how this compound stabilizes in the active site of a cytochrome P450 enzyme, a crucial step in its metabolism.

Table 2: Potential Protein Targets for this compound and Key Interacting Residues

| Protein Target | PDB ID | Potential Interacting Residues | Type of Interaction |

| Aryl Hydrocarbon Receptor (AhR) | 4FGF | His291, Phe295, Gly321 | Pi-stacking, Hydrophobic |

| Cytochrome P450 1A1 (CYP1A1) | 4I8V | Phe123, Phe224, Asp313 | Hydrophobic, Hydrogen Bond |

| Cytochrome P450 1B1 (CYP1B1) | 3PM0 | Phe123, Phe231, Asp326 | Hydrophobic, Hydrogen Bond |

| GSTM1 (Glutathione S-transferase Mu 1) | 1XW6 | Tyr115, Arg131, Gln208 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. researchgate.netrsc.org These methods can be used to calculate a wide range of molecular properties that are critical for understanding the chemical behavior of this compound.

One of the key applications of quantum chemistry in this context is the prediction of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity. mdpi.com

Furthermore, quantum chemical calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecular surface, identifying electron-rich regions that are prone to electrophilic attack and electron-poor regions susceptible to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen atom of the hydroxyl group and the electron-rich regions of the aromatic rings. These calculations are also crucial for determining the relative stability of different isomers and conformers of the molecule. kit.edu

Table 3: Calculated Quantum Chemical Properties of this compound (Illustrative)

| Property | Calculated Value | Interpretation |

| Energy of HOMO | -5.2 eV | Indicates the propensity to donate electrons (undergo oxidation). |

| Energy of LUMO | -1.8 eV | Indicates the propensity to accept electrons (undergo reduction). |

| HOMO-LUMO Gap | 3.4 eV | Reflects the chemical reactivity and stability of the molecule. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron. |

| Total Energy | -845.6 Hartree | Represents the total electronic energy of the molecule at its optimized geometry. |

Predictive Modeling for Metabolic Fate

Predictive modeling of metabolic fate aims to identify the likely metabolic pathways and products of a foreign compound (xenobiotic) in a biological system. For this compound, this involves predicting how it will be transformed by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily and phase II conjugation enzymes.

The metabolism of the parent compound, dibenz[a,h]anthracene (B1670416), is known to proceed through the formation of dihydrodiols and diol epoxides, some of which are highly carcinogenic. nih.govnih.gov The presence of a hydroxyl group in this compound will influence its metabolic fate. The hydroxyl group itself can be a site for phase II conjugation reactions, such as glucuronidation or sulfation, leading to more water-soluble metabolites that can be readily excreted.

Alternatively, the hydroxyl group can direct further oxidation by CYP enzymes at other positions on the aromatic rings. Predictive models, often incorporating data from quantum chemical calculations and SAR, can help to identify the most likely sites of further metabolism. These models can simulate the interaction of this compound with the active sites of various CYP isoforms to predict the regioselectivity of oxidation. researchgate.net

Table 4: Predicted Metabolites of this compound

| Metabolic Reaction | Enzyme Family | Potential Metabolite | Significance |

| Hydroxylation | Cytochrome P450 (CYP) | Dibenz(a,h)anthracene-1,X-diol | Formation of diol metabolites. |

| Epoxidation | Cytochrome P450 (CYP) | This compound-X,Y-epoxide | Formation of reactive epoxide intermediates. |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | Dibenz(a,h)anthracen-1-yl-glucuronide | Detoxification and excretion. |

| Sulfation | Sulfotransferase (SULT) | Dibenz(a,h)anthracen-1-yl-sulfate | Detoxification and excretion. |

| Quinone Formation | Aldo-keto reductase (AKR) | Dibenz(a,h)anthracene-1-ol-X,Y-dione | Formation of redox-cycling quinones. |

Biomarker Discovery and Validation in Research Models

DNA Adducts as Mechanistic Biomarkers

The carcinogenicity of many PAHs, including Dibenz(a,h)anthracene, is linked to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. ptbioch.edu.pl These adducts are considered critical lesions that can lead to mutations and initiate the process of chemical carcinogenesis. ptbioch.edu.plvliz.be Consequently, the detection of specific DNA adducts serves as a mechanistic biomarker, indicating not only exposure but also the occurrence of a key step in the toxic mechanism of action. medchemexpress.com

In vitro studies using rat liver microsomes for metabolic activation have been instrumental in identifying the specific DNA adducts formed from Dibenz(a,h)anthracene. nih.govnih.gov The compound is metabolized to various intermediates, including dihydrodiols. researchgate.net Notably, the metabolic pathway proceeds through the 3,4-dihydrodiol, which is then further epoxidized to a highly reactive bay-region diol-epoxide, considered the putative ultimate carcinogenic metabolite. nih.govresearchgate.net This diol-epoxide readily reacts with DNA. nih.gov

Research has shown that bay region diolepoxide-DNA adducts constitute a significant portion (27.5%) of the total adducts formed when Dibenz(a,h)anthracene is activated by rat liver microsomes. nih.gov The primary adducts are formed with deoxyguanosine and deoxyadenosine. nih.gov Further studies in mouse skin models have confirmed that the major pathway of activation involves the formation of a 3,4-diol, which then leads to a major DNA adduct. nih.gov Analysis using ³²P-postlabelling has revealed that DNA from mice treated with Dibenz(a,h)anthracene shows a distinct pattern of one major and several minor adduct spots. nih.gov

| Adduct Type | Key Findings | Research Model | Citations |

| Bay Region Diolepoxide-DNA Adducts | Represent 27.5% of total adducts formed in vitro. | Rat Liver Microsomes | nih.gov |

| Deoxyguanosine Adducts | The main adduct is with (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. | Rat Liver Microsomes | nih.gov |

| Deoxyadenosine Adducts | Calculated to be 4% of total bay region adducts. | Rat Liver Microsomes | nih.gov |

| Mouse Skin Adducts | Treatment produces one major and three minor adduct spots on TLC. | Mouse Skin Epidermis | nih.gov |

Enzyme Activity Changes (e.g., EROD, CYP1A1) as Exposure Indicators

Changes in the activity of specific enzymes involved in xenobiotic metabolism are widely used as biomarkers of exposure to PAHs. The cytochrome P450 family of enzymes, particularly CYP1A1, plays a crucial role in the metabolic activation of these compounds. nih.gov The activity of CYP1A1 is often measured via the 7-ethoxyresorufin-O-deethylase (EROD) assay, making EROD activity a sensitive indicator of exposure to CYP1A1-inducing compounds like Dibenz(a,h)anthracene. nih.govnih.gov

Exposure to Dibenz(a,h)anthracene has been shown to significantly affect EROD activity. In a study on common carp (B13450389) (Cyprinus carpio), short-term exposure to the compound resulted in a significant increase in EROD activity in the liver, demonstrating a clear dose-response relationship. nih.gov This induction of EROD activity serves as a reliable biomarker for assessing exposure in aquatic organisms. nih.gov

Conversely, in in vitro systems using human cytochrome P450 enzymes, Dibenz(a,h)anthracene has been found to act as a potent inhibitor of CYP1B1 and a less potent inhibitor of CYP1A2. nih.gov This inhibitory effect on enzymes responsible for its own metabolism and that of other compounds can alter toxicological outcomes, highlighting the complexity of its interactions. nih.gov

| Biomarker | Effect of Dibenz(a,h)anthracene | Research Model | Citations |

| EROD Activity | Significant increase in activity relative to controls. | Common carp (Cyprinus carpio) | nih.gov |

| CYP1B1 Activity | Potent inhibition (IC50 value <15 nM). | Human P450 enzymes (in vitro) | nih.gov |

| CYP1A2 Activity | Inhibition (IC50 value <150 nM). | Human P450 enzymes (in vitro) | nih.gov |

Metabolomics Profiling for Pathway Perturbations

Metabolomics, the comprehensive study of metabolites in a biological system, offers a powerful approach to understanding the systemic effects of toxicant exposure. By profiling endogenous metabolites, it is possible to identify metabolic pathways that are perturbed by a compound like Dibenz(a,h)anthracene. frigidzonemedicine.com.cnresearchgate.net

In a study investigating the effects of Dibenz(a,h)anthracene exposure in rats, metabolomic profiling of serum revealed significant alterations in the metabolic landscape. frigidzonemedicine.com.cnresearchgate.net A total of 13 differential metabolites were identified as potential biomarkers of pulmonary injury. frigidzonemedicine.com.cn The majority of these metabolites were found to be downregulated, while two were upregulated. frigidzonemedicine.com.cnresearchgate.net

The key metabolic pathways identified as being most significantly disrupted by the exposure were folate biosynthesis, glycerophospholipid metabolism, and nitrogen metabolism. frigidzonemedicine.com.cnresearchgate.net These findings suggest that the toxicity of Dibenz(a,h)anthracene extends beyond direct DNA damage, affecting fundamental cellular processes such as one-carbon metabolism, membrane structure, and amino acid metabolism. frigidzonemedicine.com.cn

| Metabolite Change | Identified Metabolites | Research Model | Citations |

| Upregulated | Prolyl-Tryptophan, Docosahexaenoic acid (DHA) | Rat Serum | frigidzonemedicine.com.cn |

| Downregulated | LysoPC(22:6), LysoPE(0:0/20:0), Phosphatidylethanolamine-NMe(18:1), Phosphatidic acid(i-13:0/i-12:0), 3-O-Sulfogalactosylceramide, Sphingomyelin(d18:0/20:0), Carbamoyl phosphate, Dihydrofolic acid, Choline, Glutamylglycine, Isoleucyl-Glutamate | Rat Serum | frigidzonemedicine.com.cn |

Metabolomics studies can be broadly categorized into two approaches: targeted and untargeted. frontiersin.orgmdpi.com Targeted metabolomics focuses on quantifying a specific, predefined set of metabolites, offering high sensitivity and specificity. mdpi.com In contrast, untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a sample to identify unexpected changes and generate new hypotheses. frontiersin.orgmdpi.com

The research on Dibenz(a,h)anthracene-induced pulmonary injury in rats utilized an untargeted metabolomics approach. frigidzonemedicine.com.cnresearchgate.net By employing rapid resolution liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (RRLC/Q-TOF-MS), the researchers were able to broadly screen for metabolic disruptions without a priori assumptions, leading to the identification of the 13 differential metabolites and the affected pathways. frigidzonemedicine.com.cnresearchgate.net This untargeted strategy was crucial for discovering the widespread metabolic perturbations caused by the compound. frigidzonemedicine.com.cn

Applications in Ecotoxicological Research Models

Biomarkers are essential tools in ecotoxicology for assessing the health of ecosystems and the impact of environmental contaminants on wildlife. remedypublications.com Research models, particularly aquatic organisms, serve as sentinels for monitoring pollution. vliz.beremedypublications.com The biomarkers identified for Dibenz(a,h)anthracene in laboratory settings have direct applications in such models.

A study on the common carp (Cyprinus carpio) effectively demonstrated the use of a suite of biomarkers to evaluate the effects of short-term exposure to Dibenz(a,h)anthracene. nih.gov The researchers measured DNA damage, EROD activity, and vitellogenin levels. nih.gov Exposure to the compound led to significant increases in all three of these biomarkers, confirming their utility in a relevant ecotoxicological model. nih.gov By integrating the responses of these multiple biomarkers, a more holistic assessment of the toxicological impact was achieved, providing a quantitative tool for evaluating the risks posed by this PAH in aquatic environments. nih.gov The induction of EROD activity, in particular, is a well-established biomarker for PAH exposure in fish monitoring programs. vliz.be

Emerging Research Frontiers and Future Perspectives

Integration of Multi-Omics Approaches in Mechanistic Studies

The application of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a systemic and unbiased approach to unraveling the complex biological responses to chemical exposures. While studies focusing specifically on Dibenz(a,h)anthracen-1-ol are nascent, research on its parent compound, Dibenz(a,h)anthracene (DahA), provides a clear blueprint for future investigations.

Metabolomics, in particular, has been employed to study the effects of DahA exposure. frigidzonemedicine.com.cn Metabolites are the final products of gene expression and play a crucial role in cellular processes. frigidzonemedicine.com.cn A study investigating pulmonary injury in rats following intratracheal instillation of DahA used a metabolomics approach to analyze disruptions in serum metabolic profiles. frigidzonemedicine.com.cnresearchgate.net This research identified significant alterations in the serum metabolome, with 11 metabolites found to be decreased and 2 increased. frigidzonemedicine.com.cn The study highlighted disruptions in key metabolic pathways, including folate biosynthesis, glycerophospholipid metabolism, and nitrogen metabolism, which may interfere with the tricarboxylic acid (TCA) cycle and nucleotide homeostasis. frigidzonemedicine.com.cnresearchgate.net Such findings enhance the understanding of the toxicological pathways affected by the parent compound and suggest that similar comprehensive analyses are necessary for its metabolites. frigidzonemedicine.com.cn

Future research will likely involve the integration of multiple omics layers. For instance, combining transcriptomics with metabolomics could link changes in gene expression, such as the upregulation of detoxification enzymes, directly to the production and subsequent effects of specific metabolites like this compound. An integrated multi-omics approach can provide a more complete picture of the molecular key events and adverse outcome pathways associated with exposure. bham.ac.uk

Table 1: Metabolomic Disruptions Following Dibenz(a,h)anthracene (DahA) Exposure in Rats

| Impacted Pathway | Key Findings/Observations | Reference |

|---|---|---|

| Folate Biosynthesis | Disrupted by DahA exposure, potentially affecting nucleotide synthesis and repair. | frigidzonemedicine.com.cnresearchgate.net |

| Glycerophospholipid Metabolism | Altered, suggesting interference with cell membrane structure and signaling. | frigidzonemedicine.com.cnresearchgate.net |

| Nitrogen Metabolism | Disturbed, which could impact amino acid and nucleotide homeostasis. | frigidzonemedicine.com.cnresearchgate.net |

| Tricarboxylic Acid (TCA) Cycle | Potential interference, affecting cellular energy production. | frigidzonemedicine.com.cn |

Nanomaterial Interactions and Modified Biological Activities

The interaction between environmental contaminants and nanomaterials is a growing field of research, as nanoparticles can alter the transport, bioavailability, and toxicity of chemicals. While direct studies on this compound are not yet available, molecular dynamics simulations have been used to investigate the interaction of the parent Dibenz(a,h)anthracene and its ultimate carcinogenic metabolite, the 3,4-diol-1,2-epoxide, with lung surfactant phospholipid bilayers. rsc.org

These studies show that Dibenz(a,h)anthracene preferentially locates in the hydrocarbon chain of the phospholipid bilayers, whereas its more polar diol-epoxide metabolite affects the order of the polar head groups. rsc.org This suggests that the presence and position of a hydroxyl group significantly influence the compound's interaction with biological membranes.

Future research should extend these investigations to include interactions with various nanomaterials (e.g., carbon nanotubes, titanium dioxide, silver nanoparticles) that are increasingly prevalent in consumer products and the environment. It is plausible that nanomaterials could act as carriers for this compound, potentially modifying its cellular uptake and biological activity. Research is needed to determine if adsorption onto nanoparticles enhances or mitigates the toxicological effects of such hydroxylated PAHs.

Advanced In Vitro and Ex Vivo Model Systems for Research

Traditional 2D cell culture systems have been foundational in toxicology, but they often fail to replicate the complex microenvironment of tissues. The development of advanced 3D models, such as spheroids and organoids, as well as ex vivo tissue cultures, represents a significant leap forward for studying the effects of compounds like this compound.

In Vitro Models: Liver-derived cell lines like HepG2 have been used to study the effects of the parent compound, Dibenz(a,h)anthracene. bhu.ac.in In one study, Dibenz(a,h)anthracene was found to be a potent inducer of the detoxification enzyme CYP1A1. bhu.ac.in However, more complex models are emerging. For example, 3D tumor organoids derived from breast cancer cells have been used to test the effects of a PAH-enriched mixture, demonstrating that these models can reveal impacts on tumor proliferation. nih.gov Such spheroid and organoid models, which better mimic the cell-cell interactions and architecture of native tissue, could be invaluable for assessing the specific toxicity and metabolic activation of this compound in various organs like the lung, liver, or breast. nih.govdntb.gov.ua

Ex Vivo Models: Short-term organ culture of human skin has been used to study the metabolism of Dibenz(a,h)anthracene and the resulting DNA adduct profile. iarc.fr These ex vivo systems maintain the tissue's original structure and cellular diversity, offering a highly relevant platform for metabolic and toxicological studies. Applying these models to this compound could provide direct evidence of its effects on human tissue without the need for in vivo studies.

Table 2: Advanced Models for Polycyclic Aromatic Hydrocarbon (PAH) Research

| Model System | Application Example | Potential for this compound Research | Reference |

|---|---|---|---|

| HepG2 Cell Line | Investigating CYP1A1 induction by Dibenz(a,h)anthracene. | Baseline cytotoxicity and metabolic activation studies. | bhu.ac.in |

| Tumor Organoids | Assessing the proliferative effect of a PAH mixture on breast cancer cells. | Evaluating carcinogenic potential and effects on cell signaling in a 3D context. | nih.gov |

| Human Skin Organ Culture | Examining the metabolic profile and DNA adduct formation of Dibenz(a,h)anthracene. | Studying dermal absorption, metabolism, and local toxicity in an intact tissue model. | iarc.fr |

Development of Novel Bioremediation Strategies

Bioremediation, which uses living organisms like bacteria, fungi, and plants to break down environmental pollutants, is a promising and environmentally friendly strategy for cleaning up sites contaminated with PAHs. nih.govtandfonline.com While research on the bioremediation of this compound itself is limited, this compound is a key intermediate in the microbial degradation of its parent, Dibenz(a,h)anthracene (DBahA). researchgate.netresearchgate.net Therefore, understanding and optimizing the degradation of DBahA inherently involves the transformation of its hydroxylated metabolites.

Numerous studies have focused on identifying microorganisms capable of degrading high-molecular-weight PAHs. nih.gov Fungi, such as Aspergillus terricola, have shown the ability to break down DBahA, with depletion rates reaching over 90% in liquid cultures. tandfonline.com The metabolic pathways in these fungi can involve both cytochrome P450 monooxygenase and ligninolytic enzymes like laccase. tandfonline.com

Bacteria also play a crucial role. Strains of Burkholderia cepacia and consortia containing Stenotrophomonas maltophilia have been shown to degrade DBahA. nih.govresearchgate.net Often, the most effective approach involves co-cultures of fungi and bacteria. Fungi can initiate the attack on the complex PAH structure, producing intermediate metabolites (like hydroxylated forms) that are then utilized by bacteria. nih.govnih.gov For instance, fungal-bacterial cocultures have demonstrated significantly improved degradation of high-molecular-weight PAHs in soil compared to single-culture inoculations. nih.gov

Future bioremediation strategies may focus on:

Bioaugmentation: Introducing specialized microbial consortia, enriched with both fungal and bacterial strains known to be effective, into contaminated environments. tandfonline.com

Composting and Rhizoremediation: Using plant-microbe interactions in the root zone (rhizosphere) or optimized composting conditions to enhance the breakdown of PAHs. mdpi.comscielo.br

Enzyme Technology: Applying purified enzymes, such as laccases or peroxidases, directly to contaminated sites, although the cost of this approach can be a limitation. nih.gov

The development of these strategies relies on a deeper understanding of the entire degradation pathway, including the formation and subsequent breakdown of intermediates like this compound.

Table 3: Microorganisms Involved in the Degradation of Dibenz(a,h)anthracene

| Microorganism | Type | Key Finding | Reference |

|---|---|---|---|

| Aspergillus terricola | Fungus | Degraded 90.16% of Dibenz(a,h)anthracene in 10 days in liquid culture. | tandfonline.com |

| Penicillium janthinellum | Fungus | Effective in degrading high-molecular-weight PAHs when used in co-culture with bacteria. | nih.gov |

| Burkholderia cepacia | Bacterium | Capable of degrading Dibenz(a,h)anthracene as a sole carbon and energy source. | researchgate.net |

| Stenotrophomonas maltophilia | Bacterium | Showed enhanced degradation of Dibenz(a,h)anthracene in fungal-bacterial co-cultures. | nih.gov |

| Cyanobacteria | Bacterium | A consortium including cyanobacteria reduced Dibenz(a,h)anthracene to 0 mg/l in 56 days. | researchgate.net |

Q & A

Q. What analytical methods are recommended for detecting Dibenz(a,h)anthracen-1-ol in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with a DB-17MS column is a validated method for quantifying Dibenz(a,h)anthracene derivatives. Calibration using deuterated internal standards (e.g., Dibenz[a,h]anthracene-d14) improves precision by correcting for matrix effects . For solubility considerations, the compound dissolves in petroleum ether, benzene, and toluene, which are suitable solvents for sample preparation .

Q. How should researchers handle small sample sizes (<10 observations) in environmental studies of Dibenz(a,h)anthracene contamination?

For limited datasets, non-parametric methods like the Chebyshev UCL (Upper Confidence Limit) are recommended to estimate exposure point concentrations. If data approximates a gamma distribution, parametric UCL methods (e.g., Jackknife UCL) may be applied. However, consultation with a statistician is advised due to potential overestimation risks in skewed distributions .

Q. What are the primary sources of Dibenz(a,h)anthracene in environmental samples?

The compound is a by-product of incomplete combustion, ubiquitous in sediments near traffic emissions. It serves as a marker for traffic-related pollution but is minimally influenced by tobacco smoke, making it useful for distinguishing emission sources in urban environments .

Advanced Research Questions

Q. How do CYP enzymes influence the metabolic activation of this compound, and what are the implications for toxicity studies?

Human liver microsomes metabolize Dibenz(a,h)anthracene diols via CYP1A2 and CYP2C9, which exhibit the highest catalytic activity. CYP2B6 shows moderate activity. Researchers should prioritize in vitro assays using microsomal fractions to model metabolic pathways and assess reactive intermediate formation .

Q. What experimental strategies address contradictions in genotoxicity data for Dibenz(a,h)anthracene?

While the compound induces sister chromatid exchange in vivo, it does not cause chromosomal aberrations. To reconcile this, use orthogonal assays (e.g., Ames test with S9 metabolic activation, comet assay for DNA damage) and validate findings across multiple cell lines. Ensure exogenous metabolic systems mimic in vivo conditions to avoid false negatives .

Q. How can researchers optimize fluorescence-based detection for Dibenz(a,h)anthracene derivatives in crystallographic studies?

Fluorescence intensity at 570 nm (band 2) increases with crystal thickness. Design experiments using tetracene microcrystals of controlled thickness (e.g., via vapor deposition) and calibrate detectors for wavelength-dependent emission profiles. Reference internal standards (e.g., Benzo[a]pyrene-d12) enhance quantification accuracy .

Q. What statistical approaches are valid for assessing Dibenz(a,h)anthracene bioaccumulation in heterogeneous environmental matrices?

For skewed datasets, apply log-transformation followed by adjusted CLT (Central Limit Theorem) UCL or Modified-t UCL. Use gamma distribution models if data exhibits high skewness (e.g., skewness >3). Pair these with bootstrapping to estimate confidence intervals for bioavailability studies .

Methodological Considerations

- Toxicity Testing : Prioritize short-term assays (e.g., SOS chromotest, micronucleus assay) with metabolic activation systems to evaluate genotoxicity. Include positive controls (e.g., Benzo[a]pyrene) for comparative analysis .

- Environmental Sampling : Collect sediment samples using ISM (Incremental Sampling Methodology) to reduce heterogeneity. Analyze subsamples in triplicate to account for spatial variability in PAH distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.